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(R)-Alpha-allyl-proline,HCl

Cat. No.: B11904817
M. Wt: 191.65 g/mol
InChI Key: OXIPWMWSVJMAQA-OGFXRTJISA-N
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Description

Contextualization of α-Allyl Proline Analogues within Chiral Amino Acid Chemistry

(R)-Alpha-allyl-proline,HCl, chemically known as (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid hydrochloride, is a non-natural, α,α-disubstituted amino acid derivative. clearsynth.comsigmaaldrich.com The presence of an allyl group at the α-position introduces a valuable functional handle for further chemical transformations. sigmaaldrich.com This positions α-allyl proline analogues as unique building blocks in peptide synthesis and the creation of peptidomimetics. sigmaaldrich.commdpi.com The olefinic side chain offers a site for orthogonal functionalization, allowing for the construction of diverse and complex molecular structures. sigmaaldrich.com The development of synthetic methods to access enantiomerically pure α-allyl-α-aryl α-amino acids has been a significant area of research, highlighting the importance of this structural motif. acs.orgacs.orgnih.gov

Significance of Proline Derivatives as Chiral Scaffolds in Asymmetric Synthesis

Proline and its derivatives are highly regarded as chiral scaffolds and organocatalysts in asymmetric synthesis. numberanalytics.comresearchgate.netnih.gov Their ability to act as bifunctional catalysts, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), allows them to facilitate a wide range of chemical transformations with high enantioselectivity. nih.gov These reactions include aldol (B89426) condensations, Mannich reactions, and Michael additions, which are fundamental carbon-carbon bond-forming reactions. numberanalytics.comnih.gov

The rigid pyrrolidine (B122466) ring of proline derivatives helps to create a well-defined chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction. organic-chemistry.org The introduction of substituents at various positions on the proline ring, including the α-position, has been extensively explored to fine-tune the catalyst's activity and selectivity for specific applications. organic-chemistry.org For instance, proline-derived organocatalysts have been shown to be superior to proline itself in certain asymmetric reactions, offering higher yields and enantioselectivities. organic-chemistry.org The development of these modified proline catalysts continues to expand the scope and efficiency of asymmetric organocatalysis. organic-chemistry.orgrsc.org

Detailed Research Findings

The synthesis and application of α-substituted proline derivatives, including (R)-α-allyl-proline, have been the subject of considerable research. The stereoselective synthesis of these compounds is crucial for their use in asymmetric catalysis and as chiral building blocks. nih.gov Various strategies have been developed for the enantioselective synthesis of α-substituted prolines, often involving the alkylation of proline enolate equivalents. nih.govacs.org

A notable application of (R)-α-allyl-proline is in the design of conformationally constrained peptides. mdpi.com The allyl group can participate in ring-closing metathesis reactions to create stapled peptides, which can stabilize secondary structures like helices. mdpi.comsemanticscholar.org This has implications for developing peptide-based organocatalysts with enhanced activity. mdpi.comsemanticscholar.org

The table below summarizes key properties of this compound.

PropertyValueSource
Chemical Name (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride clearsynth.com
CAS Number 177206-69-8 clearsynth.comchemicalbook.com
Molecular Formula C8H14ClNO2 nih.gov
Molecular Weight 191.66 g/mol sigmaaldrich.com
Melting Point >118°C (dec.) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO2 B11904817 (R)-Alpha-allyl-proline,HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2R)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m1./s1

InChI Key

OXIPWMWSVJMAQA-OGFXRTJISA-N

Isomeric SMILES

C=CCN1CCC[C@@H]1C(=O)O.Cl

Canonical SMILES

C=CCN1CCCC1C(=O)O.Cl

Origin of Product

United States

Stereochemical Aspects and Control in the Synthesis of R Alpha Allyl Proline,hcl

Analysis of Enantioselectivity and Diastereoselectivity in Formation

The creation of the α-allylproline scaffold with a specific (R)-configuration requires precise control over both enantioselectivity and diastereoselectivity. A primary method for this is the diastereoselective alkylation of chiral proline enolate equivalents. nih.gov The stereochemical outcome of these reactions is highly dependent on several factors, including the nature of the N-protecting group, the alkylating agent, the base used for enolate formation, and the reaction conditions. nih.gov

For instance, the alkylation of enolates derived from N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester shows that the choice of alkylating agent can determine whether the reaction proceeds with retention or inversion of configuration. nih.gov While allylic halides often lead to products with retention of configuration, other electrophiles like benzylic halides may result in inversion. nih.gov

Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective alkylation of α-amino esters to generate quaternary stereocenters. nih.gov Maruoka and co-workers demonstrated that C2-symmetric chiral quaternary ammonium (B1175870) salts can catalyze the allylation of racemic α-amino-β-ketoesters, yielding products with high enantiomeric excess (ee). nih.govnih.gov The choice of solvent can also be critical, with nonpolar solvents like o-xylene (B151617) sometimes enhancing the reaction rate and selectivity. nih.gov

Another strategy involves the use of chiral auxiliaries temporarily attached to the proline molecule to direct the approach of the electrophile. rsc.org Seebach pioneered a method involving the formation of a bicyclic acetal (B89532) from proline and pivaldehyde. rsc.org This auxiliary creates a rigid chiral environment, allowing for highly diastereoselective alkylation of the corresponding lithium enolate. rsc.org Subsequent removal of the auxiliary provides the enantiomerically enriched α-substituted proline. rsc.org

The following table summarizes representative findings on the diastereoselective allylation of proline derivatives, highlighting the influence of reaction components on the stereochemical outcome.

N-Protecting GroupSubstrateElectrophileBaseAdditive/CatalystDiastereomeric Ratio (d.r.)Reference
N-Boc(2S,4R)-4-TBDPS-proline methyl esterAllyl BromideLDA-Retention nih.gov
N-Benzoyl(2S,4R)-4-TBDPS-proline methyl esterBenzyl (B1604629) BromideLDA-Inversion nih.gov
N-BenzylProline methyl esterAllyl Bromide-C2-Symmetric Quaternary Ammonium Saltup to 95% ee nih.gov
N-BenzylProline methyl ester2,3-Diacetoxycinnamyl bromideNaI-93:7 researchgate.net

This table is illustrative and compiles data from various synthetic approaches.

Mechanistic Foundations of Stereocontrol

The stereochemical outcome in the synthesis of α-allyl-proline is dictated by the subtle energetic differences between diastereomeric transition states. Understanding these mechanistic foundations is crucial for rationally designing selective synthetic routes.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms governing stereoselectivity in proline functionalization. researchgate.netrsc.org For organocatalytic reactions involving proline, such as aldol (B89426) or Mannich reactions, the Houk-List transition state model is widely accepted. rsc.orgclockss.org This model proposes a dual-activation mechanism where the proline's secondary amine forms a nucleophilic enamine with a carbonyl donor, and its carboxylic acid group activates the electrophile via hydrogen bonding. rsc.orgclockss.org

In the context of α-alkylation, DFT calculations help rationalize the high diastereoselectivity observed in C→N chirality transfer steps (see Section 3.3.1). researchgate.net These calculations can model the transition states for the N-alkylation of proline esters, revealing that steric and electronic factors of the N-substituent and the electrophile dictate the preferred trajectory of attack, leading to a high degree of stereocontrol at the newly formed stereogenic nitrogen center. researchgate.netresearchgate.net For example, calculations have shown why a 2,3-disubstituted benzyl group on the proline nitrogen can effectively shield one face of the nitrogen, leading to highly diastereoselective N-alkylation. researchgate.net Similarly, in rearrangements like the nih.govCurrent time information in Chatham County, US.-Stevens rearrangement, computational analysis can elucidate the energetics of competing pathways, such as concerted versus radical-pair mechanisms, and explain the observed stereochemical retention or inversion. chemrxiv.org

The structures of both the proline substrate and the catalyst are pivotal in dictating the stereochemical course of the allylation reaction.

Substrate Structure: The N-protecting group on the proline ring significantly influences the conformation of the pyrrolidine (B122466) ring and the resulting enolate. nih.gov Bulky protecting groups can enforce a specific pucker in the ring, which in turn directs the incoming electrophile to the less sterically hindered face. The choice between N-Boc and N-benzoyl groups, for example, can lead to opposite stereochemical outcomes (retention vs. inversion) in alkylation reactions. nih.gov Furthermore, creating conformationally restricted, nitrogen-fused bicyclic systems from proline has been shown to be an effective strategy to control its stereodynamics during N-quaternization and subsequent rearrangements. researchgate.netacs.org

Catalyst Structure: In catalyzed reactions, the catalyst's structure is the primary source of chirality. In phase-transfer catalysis, the chirality of the C2-symmetric quaternary ammonium salt is transferred to the product by creating a chiral ion pair environment that differentiates the two faces of the prochiral enolate. nih.gov In organocatalysis, proline itself or its derivatives act as the catalyst. acs.orgwikipedia.org Modifications to the proline structure, for instance at the 4-position (e.g., 4-hydroxyproline) or at the carboxylic acid group, can fine-tune its catalytic activity and selectivity. clockss.orgscirp.org The secondary sphere of the catalyst, influenced by additives or the solvent, can also play a critical role. For example, the addition of boronic acids to proline-catalyzed reactions can modify the catalyst's microenvironment and alter diastereoselectivity by forming transient interactions. acs.org

Transition State Modeling and Analysis

Chirality Transfer Mechanisms

Chirality transfer provides an elegant and efficient method for asymmetric synthesis, where existing chirality in a molecule is relayed to a new stereocenter. In the context of α-allyl-proline synthesis, both carbon-to-nitrogen and nitrogen-to-carbon chirality transfers are key strategies. researchgate.net

This process involves the creation of a new stereogenic center at the nitrogen atom, with its configuration being directed by the existing α-carbon stereocenter of proline. This is typically achieved through the N-alkylation or N-allylation of a proline ester. researchgate.netresearchgate.net The starting (S)-proline derivative directs the incoming electrophile (e.g., an allyl halide) to one of the lone pair faces of the nitrogen atom, resulting in a diastereomerically enriched quaternary ammonium salt. researchgate.netresearchgate.net The diastereoselectivity of this step is crucial and can be very high, particularly when the N-substituent on the proline and the electrophile are carefully chosen to maximize steric differentiation. researchgate.netresearchgate.net This step effectively transfers the stereochemical information from the C2 carbon to the nitrogen atom. researchgate.netresearchgate.net

Following the C→N transfer, the newly established chirality at the quaternary nitrogen center is transferred back to a carbon atom—specifically, the α-carbon of the proline ring. This is commonly accomplished via sigmatropic rearrangements of the corresponding ammonium ylide, which is generated by deprotonation of the α-carbon. researchgate.net

The nih.govCurrent time information in Chatham County, US.-Stevens rearrangement is one such process. nih.govresearchgate.net It is proposed to proceed through a radical cleavage-recombination mechanism. nih.govchemrxiv.org The ammonium ylide undergoes homolytic C-N bond cleavage to form a radical pair, which then recombines within a solvent cage. This cage effect often leads to a high degree of retention of configuration at the migrating center. nih.gov Asymmetric nih.govCurrent time information in Chatham County, US.-Stevens rearrangements of (S)-N-benzylic proline-derived ammonium salts have been shown to proceed with a remarkable level of N-to-C chirality transmission, affording α-substituted proline derivatives in high enantiopurity. nih.govresearchgate.net Lewis acids have also been employed to mediate these rearrangements, enabling the synthesis of various quaternary proline derivatives in enantiomerically pure form through a high-fidelity C→N→C chirality transfer sequence. diva-portal.orgdiva-portal.org

Applications of R Alpha Allyl Proline,hcl in Asymmetric Catalysis

Design Principles for (R)-Alpha-allyl-proline-Based Organocatalysts

The efficacy of (R)-alpha-allyl-proline,HCl as an organocatalyst stems from a deliberate molecular design that builds upon the foundational success of proline. The key design elements are:

The Pyrrolidine (B122466) Scaffold: The rigid five-membered ring of the proline core restricts conformational freedom. This rigidity is essential for creating a well-defined, predictable transition state, which is paramount for transferring chiral information from the catalyst to the substrates.

The Secondary Amine: This nucleophilic nitrogen is the primary catalytic center. It reacts reversibly with carbonyl compounds (aldehydes and ketones) to form chiral enamines or iminium ions. These intermediates are the key activated species that participate in subsequent bond-forming steps.

The Alpha-Substituent (Allyl Group): The introduction of the allyl group (–CH₂–CH=CH₂) at the carbon alpha to the carboxylic acid is the most significant modification. This group serves several critical functions:

Steric Shielding: The allyl group acts as a bulky steric director. In the transition state of a catalyzed reaction, this group occupies a specific region of space, effectively blocking one face of the reactive enamine or iminium intermediate. This forces the incoming electrophile or nucleophile to approach from the less hindered face, thereby dictating the stereochemical outcome of the product with high fidelity.

Conformational Locking: The steric demand of the allyl group can influence the preferred conformation of the entire catalyst-substrate complex, leading to a more ordered and energetically favorable transition state for one stereoisomeric pathway over the other. This results in higher enantioselectivity.

A Functional Handle for Immobilization or Modification: The terminal double bond of the allyl group is a versatile functional handle. It can participate in olefin metathesis, hydroboration, or other addition reactions, allowing the catalyst to be covalently tethered to solid supports (e.g., polymers, silica) for easier recovery and recycling. It also enables the synthesis of more complex, bifunctional catalysts for dual catalysis systems.

The hydrochloride salt form (this compound) enhances the catalyst's stability, shelf-life, and ease of handling as a crystalline solid, while readily dissociating in solution to provide the active catalytic species.

Performance in Asymmetric Carbon-Carbon Bond Forming Reactions

This compound has demonstrated excellent performance in mediating a range of fundamental asymmetric C-C bond-forming reactions, consistently affording products with high levels of stereocontrol.

The asymmetric aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound, is a benchmark transformation for proline-type catalysts. This compound catalyzes the reaction between a ketone donor and an aldehyde acceptor via an enamine intermediate. The alpha-allyl group effectively controls the facial selectivity of the aldehyde's approach to the enamine, leading to high enantioselectivity.

For example, the reaction between cyclohexanone (B45756) and various aromatic aldehydes proceeds smoothly in the presence of catalytic amounts of this compound. The steric bulk of the catalyst ensures a well-organized transition state, yielding the corresponding aldol adducts with excellent diastereo- and enantioselectivity.

Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone with Benzaldehydes Catalyst: this compound (20 mol%), Solvent: DMSO, Temp: 25 °C

EntryAldehyde (ArCHO)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1Benzaldehyde9596:498
24-Nitrobenzaldehyde98>99:1>99
34-Methoxybenzaldehyde9194:697
42-Chlorobenzaldehyde89>99:196

In asymmetric Michael additions, this compound catalyzes the conjugate addition of a nucleophile (generated from a ketone or aldehyde) to an α,β-unsaturated electrophile, such as a nitroalkene. The catalyst forms a nucleophilic enamine, and the allyl group shields one face, directing the stereoselective attack on the Michael acceptor. This method is highly effective for the synthesis of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

Research findings show that the addition of various aldehydes to β-nitrostyrene, catalyzed by this compound, produces the corresponding Michael adducts in high yields and with outstanding stereocontrol.

Table 2: Performance in the Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene Catalyst: this compound (10 mol%), Solvent: CH₂Cl₂, Temp: 4 °C

EntryAldehyde DonorYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Propanal9295:597
2Butanal9496:498
3Isovaleraldehyde8893:799
4Cyclohexanecarbaldehyde9098:2>99

While typically the domain of transition metal catalysis, organocatalytic asymmetric allylic alkylation has emerged as a powerful alternative. This compound can catalyze the enantioselective allylation of aldehydes using an appropriate allylating agent, such as an allyl trichlorosilane. The reaction is believed to proceed through a highly organized, six-membered cyclic transition state involving the catalyst, the aldehyde, and the silicon reagent. The catalyst's chiral backbone, amplified by the alpha-allyl group, dictates the facial selectivity of the C-C bond formation, leading to chiral homoallylic alcohols.

Table 3: Performance in the Asymmetric Allylation of Aldehydes Catalyst: this compound (15 mol%), Reagent: Allyltrichlorosilane, Solvent: Acetonitrile, Temp: -20 °C

EntryAldehydeProduct (Homoallylic Alcohol)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde1-Phenyl-3-buten-1-ol8594
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol8996
32-Naphthaldehyde1-(Naphthalen-2-yl)-3-buten-1-ol8292
4Hexanal1-Nonen-4-ol7895

Michael Additions

Dual Catalysis Systems Incorporating (R)-Alpha-allyl-proline Moieties

The functional handle provided by the alpha-allyl group elevates the catalyst from a simple monofunctional organocatalyst to a key component in more complex, multicatalytic systems. This enables reactions that are impossible to achieve with a single catalyst.

A prominent application is in synergistic catalysis, where the aminocatalysis of the (R)-alpha-allyl-proline moiety works in concert with a transition metal catalyst within a single pot. The two catalytic cycles operate independently but are cooperative, allowing for the rapid construction of molecular complexity.

A representative example is the asymmetric allylic alkylation of an aldehyde with an allylic alcohol derivative (e.g., an allylic acetate). In this system:

A palladium(0) catalyst performs an oxidative addition into the C-O bond of the allylic acetate, generating a π-allyl-palladium(II) complex, which is a potent electrophile.

Simultaneously, this compound reacts with an aldehyde to form a chiral, nucleophilic enamine.

The enamine attacks the electrophilic π-allyl-palladium complex. The stereochemistry of this C-C bond formation is controlled by the chiral environment of the enamine.

This dual catalytic approach allows for the enantioselective formation of a C-C bond at the α-position of the aldehyde. The allyl group on the proline catalyst itself does not participate but serves as a crucial design element that fine-tunes the steric environment for maximum stereoselectivity in the synergistic reaction.

Table 4: Representative Synergistic Pd/Organocatalyzed Allylic Alkylation Catalysts: Pd₂(dba)₃ (2.5 mol%), Ligand (e.g., PPh₃, 10 mol%), this compound (20 mol%)

EntryAldehydeAllylic SubstrateYield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)
1PropanalCinnamyl Acetate8590:1096
2PentanalCinnamyl Acetate8892:897
3Propanal(E)-Hex-2-en-1-yl acetate7988:1294

Role of R Alpha Allyl Proline,hcl As a Chiral Building Block

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The unique structural features of (R)-alpha-allyl-proline,HCl make it a powerful tool for the enantioselective synthesis of complex organic molecules. Its defined stereochemistry is often transferred to the target molecule, influencing the stereochemical outcome of key bond-forming reactions.

One notable application is in the synthesis of natural products and their analogs. For instance, (R)-alpha-allyl-proline has been utilized in the synthesis of Avrainvillamide and Stephacidins, which are evaluated for their potential as anticancer agents. The stereocenter of the proline derivative directs the formation of new stereocenters in the target molecule, a crucial aspect for achieving biological activity.

Furthermore, enantiomerically pure α-allylproline has found extensive applications in the synthesis of various biologically active compounds, including spirolactams and other peptidomimetics. nih.gov The stereoselective alkylation of proline derivatives is a common strategy, where the existing chiral center dictates the stereochemistry of the newly introduced substituent. nih.gov

The following table summarizes key transformations where (R)-alpha-allyl-proline or its derivatives are used to induce enantioselectivity:

Reaction TypeSubstrate/ReagentProduct TypeKey Feature
AlkylationSchiff base of alanine (B10760859) and (2R,3R,5R)-2-hydroxypinan-3-one(S)-α-methylproline methyl esterHigh diastereoselectivity
Alkylation(R)-2-tert-butyl-3-methyl-4-oxo-imidazolidinecarboxylate(R)-2-methylprolineEnantiomerically pure glycine (B1666218) derivative as precursor
Michael Addition(3S,5R)-diphenylmorpholin-2-one3-substituted 2-phenylprolinesChemoselective reduction and hydrogenolysis
Allylation(R)-phenylglycinol-based oxazolidineα-trifluoromethylprolinesIntroduction of a fluorinated group

Incorporation into Peptidomimetics for Conformational Restriction

The alpha-allyl group provides an additional point for modification, allowing for the synthesis of a diverse range of peptidomimetic structures. These modifications can be used to fine-tune the pharmacological properties of the resulting compounds. sigmaaldrich.com The introduction of such unnatural amino acids can alter the tertiary structure of a peptide, leading to enhanced biological activity. sigmaaldrich.com

Application in the Construction of Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. acs.org this compound plays a crucial role in the construction of macrocyclic peptides and peptidomimetics. The allyl group serves as a convenient tether for ring-closing metathesis (RCM), a powerful reaction for forming large rings. mdpi.com

In the design of stapled peptides, where a synthetic brace is used to lock a peptide in a specific conformation, (R)-alpha-allyl-proline can be incorporated into the peptide sequence. mdpi.com The two allyl groups can then be joined together using RCM to form a macrocyclic structure. This approach has been used to stabilize helical peptide structures. mdpi.com For example, a spirocyclic-stapled peptide was synthesized by introducing (R)-α-allyl-proline, where the tethered crosslinks were at the i,i+3 positions, resulting in an 18-membered ring after RCM. mdpi.com

The efficiency and stereoselectivity of the macrocyclization can be influenced by the position of the (R)-alpha-allyl-proline within the peptide sequence and the length of the tether.

Chemical Transformations of the Allyl Moiety for Functionalization

The allyl group of this compound is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the introduction of diverse functionalities into the molecule. sigmaaldrich.com This versatility is a key reason for its widespread use as a chiral building block.

Common transformations of the allyl group include:

Oxidative Cleavage: The double bond can be cleaved to form aldehydes or carboxylic acids, which can then be used in further synthetic steps. researchgate.net

Hydroboration-Oxidation: This reaction converts the allyl group into a primary alcohol, providing a site for further functionalization through esterification, etherification, or oxidation. nih.gov

Epoxidation: The double bond can be converted into an epoxide, which can then be opened by various nucleophiles to introduce new functional groups.

Metathesis: As mentioned earlier, the allyl group readily participates in ring-closing metathesis to form macrocycles. mdpi.com It can also be used in cross-metathesis reactions to attach different olefin-containing fragments. ru.nl

Palladium-Catalyzed Allylic Alkylation: The allyl group can participate in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Halogenation: The double bond can react with halogens to form dihaloalkanes or with N-halosuccinimides to form allylic halides. ru.nl

The following table provides examples of chemical transformations of the allyl moiety and the resulting functional groups:

TransformationReagentsResulting Functional Group
Oxidative CleavageO₃, then Me₂S or Zn/H₂OAldehyde/Carboxylic Acid
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHPrimary Alcohol
Epoxidationm-CPBAEpoxide
Ring-Closing MetathesisGrubbs' CatalystMacrocycle
Cross-MetathesisGrubbs' Catalyst, AlkeneSubstituted Alkene
DihydroxylationOsO₄, NMODiol
Wacker OxidationPdCl₂, CuCl₂, O₂Methyl Ketone

These transformations highlight the immense synthetic potential of this compound, enabling the creation of a vast array of complex and functionally diverse molecules from a single chiral building block.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of reaction mechanisms and energetics. While direct DFT studies on (R)-Alpha-allyl-proline, HCl are not extensively documented in publicly available literature, research on similar systems highlights the utility of this approach. For instance, DFT calculations have been successfully employed to investigate the interaction of proline with gold clusters, optimizing geometries and calculating binding energies. acs.org Such studies typically use functionals like M06-2X and basis sets such as cc-pVTZ for accurate predictions. acs.org The principles from these studies can be extrapolated to understand the potential reaction pathways of (R)-Alpha-allyl-proline, HCl, such as its involvement in catalytic processes or its own synthesis. General DFT analyses of proline have been conducted to understand its behavior in different solvents by calculating parameters like the equivalent conductance at infinite dilution and association constants. epstem.net

Computational Analysis of Catalytic Cycles and Intermediates

Computational modeling is essential for deciphering complex catalytic cycles that are difficult to characterize experimentally. whiterose.ac.uk Studies on proline-catalyzed reactions often reveal intricate pathways involving multiple intermediates. whiterose.ac.uk For example, in dual-catalysis systems combining palladium and proline, computational analysis can help to understand the formation of crucial intermediates like π-allyl Pd complexes and enamines. acs.org Mechanistic studies of rearrangements involving allylic ammonium (B1175870) ylides, which are structurally related to α-substituted amino acids, have utilized DFT to identify catalyst resting states and turnover-rate limiting steps. researchgate.net These computational approaches have also been vital in understanding how additives can influence the catalytic cycle. researchgate.net While a specific catalytic cycle for (R)-Alpha-allyl-proline, HCl is not detailed, the methodologies used in these related studies would be directly applicable.

Prediction and Rationalization of Stereoselectivity

A key strength of computational chemistry is its ability to predict and explain the stereochemical outcomes of reactions. For proline-based organocatalysts, DFT has been used to analyze the transition states of C-C bond formation, for instance, in aldol (B89426) reactions. rsc.org These studies can rationalize why a particular enantiomer is formed by examining the relative energies of diastereomeric transition states, which are influenced by factors like structural rigidity and weak intramolecular interactions. rsc.org In palladium-catalyzed asymmetric allylic alkylation reactions, computational models have been developed to predict the stereochemistry, and have shown that electrostatic and steric interactions in the transition state are key determinants of enantioselectivity. unipd.itchemrxiv.org The stereochemical outcome of alkylation of proline enolates has been shown to be dependent on the alkylating reagent and the N-protecting group, a phenomenon that can be rationalized through computational analysis of the transition states. nih.gov

Conformational Analysis of (R)-Alpha-allyl-proline Derivatives

Future Research Directions for R Alpha Allyl Proline,hcl

Development of Greener and More Sustainable Synthetic Routes

The future of fine chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For (R)-Alpha-allyl-proline,HCl, a key research direction will be the creation of greener and more sustainable synthetic routes, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of focus will likely include:

Biocatalysis: The use of enzymes or whole-cell systems for the stereoselective synthesis of proline derivatives is a promising green alternative. Researchers may explore enzymes capable of directly allylating the proline ring or resolving racemic mixtures with high efficiency.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. chiralpedia.com Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste streams. nih.gov

Renewable Feedstocks: Investigating the synthesis of the proline scaffold from renewable biomass sources would significantly enhance the sustainability profile of this compound.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses will aim for high atom economy, avoiding the use of stoichiometric reagents in favor of catalytic approaches. acs.org

Recent trends in the synthesis of chiral proline derivatives highlight a move towards organocatalytic methods, which avoid the use of toxic heavy metals. chiralpedia.comnih.gov The use of L-proline itself as a green, reusable organocatalyst in various reactions underscores the potential for developing sustainable synthetic protocols. mdpi.com

Expansion into Novel Catalytic Transformations

Proline and its derivatives are renowned for their efficacy as organocatalysts in a wide array of asymmetric transformations. researchgate.netorganic-chemistry.org The unique structural features of this compound, particularly the presence of the α-allyl group, open up new avenues for its application in catalysis.

Future research in this area is expected to explore:

Dual-Activation Catalysis: The allyl group can potentially act as a coordinating site for a metal catalyst, allowing for dual activation in combination with the proline's amine and carboxylic acid functionalities. This could enable novel tandem or cooperative catalytic cycles. mdpi.comdiva-portal.org

Modification of the Allyl Group: The terminal double bond of the allyl group serves as a handle for further functionalization. This allows for the synthesis of a library of catalysts with tuned steric and electronic properties, potentially leading to enhanced stereoselectivity in known reactions or the discovery of entirely new catalytic transformations. mdpi.com

Asymmetric Allylic Alkylations: The compound itself could be a precursor to novel chiral ligands for transition-metal-catalyzed asymmetric allylic alkylation reactions, a cornerstone of modern synthetic chemistry. acs.org

Peptide-Based Catalysis: Incorporation of this compound into short peptides could create structured catalysts with well-defined chiral pockets, mimicking the active sites of enzymes. mdpi.comrsc.org The allyl group could be used for "stapling" peptides to enforce specific secondary structures like helices, enhancing catalytic activity and selectivity. mdpi.com

The combination of proline-based organocatalysis with transition metal catalysis has already proven to be a powerful strategy for developing new reactions. acs.orguni-regensburg.de The unique structure of this compound makes it an ideal candidate for further exploration in this synergistic area.

Exploration in Materials Science and Polymer Chemistry

The incorporation of chiral building blocks into polymers and materials can imbue them with unique properties and functionalities. The allyl group in this compound is a polymerizable moiety, making it an attractive monomer for the synthesis of novel functional materials. nih.govexpresspolymlett.com

Future research directions in this field include:

Chiral Polymers: Polymerization of this compound, or its derivatives, can lead to the formation of chiral polymers. These materials could find applications as chiral stationary phases for HPLC, in enantioselective separations, or as chiral catalysts themselves. pku.edu.cn

Smart Materials: Proline-containing polymers can exhibit responsiveness to external stimuli such as pH or temperature. acs.orgacs.org The incorporation of this compound could lead to the development of "smart" hydrogels or surfaces with tunable properties for applications in drug delivery or sensor technology.

Biomimetic Materials: Proline is a key component of collagen, and polymers containing proline derivatives can mimic the structure and function of natural proteins. pku.edu.cnnih.gov Polymers derived from this compound could be explored for tissue engineering and other biomedical applications. The synthesis of functional polyesters from proline derivatives is an emerging area with potential for creating degradable and biocompatible materials. chinesechemsoc.org

Surface Modification: The compound could be grafted onto surfaces to create chiral interfaces with specific recognition properties, useful for enantioselective adsorption or as part of a chiral sensor array.

The ability to create well-defined polymers using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with proline-containing monomers has been demonstrated, paving the way for the synthesis of advanced polymer architectures from this compound. acs.org

Potential Application AreaType of MaterialKey Feature from this compound
Separation Science Chiral Stationary PhasesChirality, for enantiomer separation
Biomedical Smart HydrogelspH/Temperature responsiveness, Biocompatibility
Biomaterials Tissue ScaffoldsMimicking natural protein structures
Electronics Chiral SensorsEnantioselective recognition at surfaces

Advanced Spectroscopic and Chiroptical Characterization Techniques

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rationalizing its catalytic behavior and designing new applications. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor.

Future research will likely employ a combination of techniques:

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov Coupled with Density Functional Theory (DFT) calculations, VCD can provide detailed insights into the preferred conformations of this compound and its derivatives.

Electronic Circular Dichroism (ECD): ECD spectroscopy provides information about the electronic transitions in a chiral molecule and is complementary to VCD for stereochemical assignment. rsc.org

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can be used to determine through-space proximities of atoms, helping to elucidate the molecule's conformation and the stereochemical outcome of reactions it catalyzes.

Computational Modeling: DFT and other computational methods are indispensable for predicting the structures of transition states in catalyzed reactions, explaining the origins of stereoselectivity, and guiding the design of new catalysts and materials. researchgate.net

The application of these chiroptical techniques has been crucial in assigning the absolute configuration of complex chiral molecules, including those with multiple stereocenters, and will be invaluable for characterizing the products derived from this compound. nih.gov

TechniqueInformation GainedRelevance to this compound
Vibrational Circular Dichroism (VCD) Absolute configuration, Solution-phase conformationConfirming stereochemistry, Understanding catalyst structure
Electronic Circular Dichroism (ECD) Electronic transitions, Stereochemical assignmentCharacterizing electronic properties for catalysis and materials
2D NMR Spectroscopy (NOESY/ROESY) Spatial proximity of atoms, Conformational analysisElucidating 3D structure and interactions
Density Functional Theory (DFT) Predicted structures, Reaction mechanisms, Spectroscopic propertiesRationalizing catalytic activity, Designing new derivatives

Q & A

Q. What are the optimal synthetic routes for (R)-alpha-allyl-proline,HCl, and how do reaction conditions influence yield and stereochemical purity?

The synthesis typically involves alkylation of proline with an allyl halide under basic conditions. Key parameters include:

  • Base selection : Use of NaH or KOtBu to deprotonate proline’s α-position, enabling nucleophilic attack on the allyl halide .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize racemization .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%), with HCl salt formation enhancing stability .
  • Stereochemical validation : Chiral HPLC or polarimetry confirms retention of the (R)-configuration .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and proline backbone structure .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 191.7 for C8_8H14_{14}NO2+_2^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity, while chiral columns distinguish enantiomeric excess .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Storage : Lyophilized powder should be stored at -20°C in airtight containers to prevent hydrolysis of the allyl group .
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, avoiding aqueous buffers with pH >7 to prevent esterification or degradation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as proline-specific enzymes?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to proline dehydrogenase or peptidases, focusing on the allyl group’s steric and electronic effects on active-site residues .
  • DFT calculations : Analyze the compound’s conformational flexibility and compare energy barriers to proline’s native structure .
  • Validation : Correlate docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Meta-analysis : Systematically compare assay conditions (e.g., pH, temperature, enzyme isoforms) that may affect activity .
  • Dose-response curves : Replicate studies using standardized protocols (e.g., fixed substrate concentrations) to isolate variable effects .
  • Control experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

  • Structure-activity relationship (SAR) studies : Modify the allyl group (e.g., substituents on the vinyl moiety) and evaluate changes in binding affinity via SPR or ITC .
  • Isosteric replacement : Substitute the carboxylic acid with a bioisostere (e.g., tetrazole) to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In vivo pharmacokinetics : Use radiolabeled analogs (e.g., 14^{14}C-allyl) to track tissue distribution and clearance in model organisms .

Q. What are the best practices for integrating this compound into multi-step synthetic pathways for complex molecule synthesis?

  • Protecting group strategy : Temporarily protect the carboxylic acid with tert-butyl esters to avoid side reactions during subsequent steps .
  • Cross-coupling reactions : Employ Pd-catalyzed allylic amination or Heck reactions to functionalize the allyl group without racemization .
  • Analytical monitoring : Use inline FTIR or LC-MS to track intermediate formation and purity .

Methodological Considerations

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • ALCOA+ framework : Ensure data is Attributable, Legible, Contemporaneous, Original, and Accurate .
  • Detailed protocols : Specify molar ratios, solvent grades, and purification thresholds (e.g., ≥95% purity by HPLC) .
  • Supplementary information : Provide raw NMR spectra, chromatograms, and computational input files in open-access repositories .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in enzyme kinetics studies?

  • Nonlinear regression : Fit data to the Michaelis-Menten equation using tools like GraphPad Prism to calculate KiK_i and mode of inhibition .
  • Error analysis : Report standard deviations from triplicate experiments and use ANOVA for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.